ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-oxo-8-prop-2-enylchromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-3-6-10-7-5-8-11-9-12(14(16)18-4-2)15(17)19-13(10)11/h3,5,7-9H,1,4,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDDEPOKLBWTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Reactions at the Ester Group
The 3-carboxylate ester undergoes nucleophilic substitution or transesterification:
-
Hydrazinolysis : Reaction with hydrazine hydrate yields malono-hydrazide derivatives via ester cleavage and chromene ring opening .
Example : -
Aminolysis : Substitution with amines produces carbohydrazides (e.g., -arylidene derivatives) .
Electrophilic and Cyclization Reactions Involving the Propenyl Group
The 8-propenyl substituent participates in:
-
Electrophilic Addition : Potential halogenation or epoxidation at the allylic double bond (analogous to chromene reactivity ).
-
[4+2] Cycloadditions : The α,β-unsaturated carbonyl system may act as a dienophile in Diels-Alder reactions.
Chromene Ring-Opening and Rearrangements
Under basic or nucleophilic conditions, the chromene scaffold undergoes cleavage:
-
Base-Mediated Ring Opening :
Treatment with piperidine or DBU catalysts converts the chromene to salicylaldehyde derivatives .
Mechanism :
Table 1: Documented Reaction Pathways and Products
Table 2: Hypothesized Reactions Based on Structural Analogs
Mechanistic Considerations
Scientific Research Applications
Antimicrobial Properties
Research has indicated that ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness with the following Minimum Inhibitory Concentrations (MIC):
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For example:
- Mechanism of Action : The compound interacts with specific cellular pathways, leading to increased reactive oxygen species (ROS) levels, which can trigger cell death in cancer cells.
Research indicates that modifications to the chromene structure can enhance its anticancer efficacy, making it a subject of interest for further development in oncology .
Synthesis Routes
The synthesis of this compound typically involves several steps:
- Condensation Reaction : The initial step often involves the reaction of an appropriate aldehyde with a phenolic compound to form a chromene intermediate.
- Electrophilic Substitution : The introduction of the prop-2-en-1-yl group occurs through electrophilic substitution on the aromatic ring.
- Formation of Carboxylate : The final step involves converting the hydroxyl group into a carboxylate through esterification or other coupling reactions.
Industrial Production
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as:
- Catalysis : Utilizing specific catalysts to facilitate reactions.
- Controlled Conditions : Maintaining optimal temperature and pressure during reactions.
These methods ensure efficient production of this compound while minimizing by-products .
Mechanism of Action
The mechanism of action of ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromene core.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
Flavonoids: A class of compounds with a similar structure and diverse biological activities.
Uniqueness
Ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethyl ester and prop-2-en-1-yl groups differentiate it from other chromene derivatives, potentially leading to unique applications and effects.
Biological Activity
Ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a chromene core with an ethyl ester group at the 3-position and a prop-2-en-1-yl substituent at the 8-position. This unique structure contributes to its distinct biological properties compared to other chromene derivatives.
| Property | Details |
|---|---|
| IUPAC Name | Ethyl 2-oxo-8-prop-2-enylchromene-3-carboxylate |
| Molecular Formula | C₁₅H₁₄O₄ |
| Molecular Weight | 270.27 g/mol |
| CAS Number | 250362-64-2 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains and fungi, revealing moderate activity against Gram-positive and Gram-negative bacteria as well as certain fungal pathogens.
Case Study: Antimicrobial Efficacy
In a study conducted on wound infection isolates in Baghdad, this compound demonstrated notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The compound has been evaluated for its antioxidant potential through various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests. Results indicate that this compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases.
Antioxidant Activity Data
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 30 ± 5 |
| ABTS Scavenging | 25 ± 4 |
Anti-inflammatory Effects
This compound has shown promising anti-inflammatory effects in vitro. In cellular models of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Anticancer Efficacy
A study on human breast cancer cell lines (MCF7) reported that treatment with ethyl 2-oxo-8-(prop-2-en-1-y)-2H-chromene-3-carboxylate resulted in a significant reduction in cell viability with an IC50 value of approximately 15 µM .
Q & A
Q. What are the established synthetic routes for ethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate?
The compound is synthesized via the Knoevenagel condensation reaction , a method validated for analogous chromene derivatives. This involves cyclization of a substituted salicylaldehyde with a β-keto ester under acidic or basic conditions. Key steps include refluxing in ethanol with a catalyst (e.g., piperidine) and purification via recrystallization . For structural analogs, reaction parameters (temperature, solvent, catalyst) significantly influence yield and purity. For example, ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate was synthesized with a monoclinic crystal structure confirmed by X-ray diffraction .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Characterization involves multi-spectral analysis :
- IR spectroscopy identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and chromene ring vibrations.
- ¹H NMR resolves substituents: the allyl (prop-2-en-1-yl) group shows vinyl protons (δ 5.0–6.0 ppm) and coupling patterns (e.g., doublets of doublets). The ethyl ester appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.2–4.4 ppm) .
- Mass spectrometry (MS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Single-crystal X-ray diffraction provides definitive proof of molecular geometry and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What crystal packing features are observed in this compound?
The compound crystallizes in a monoclinic system (space group P21/n) with unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 7.5355 |
| b (Å) | 17.9307 |
| c (Å) | 9.9423 |
| β (°) | 100.974 |
| V (ų) | 1318.81 |
Hirshfeld surface analysis reveals that >60% of intermolecular interactions involve the carbonyl-O atom as a hydrogen bond acceptor, stabilizing the crystal lattice .
Advanced Research Questions
Q. How do spectral data inconsistencies arise, and how are they resolved?
Discrepancies in ¹H NMR shifts (e.g., allyl proton splitting patterns) may stem from solvent polarity, concentration, or dynamic effects. For example, in related chromene derivatives, vinyl protons exhibit variable δ values depending on substituent electronegativity. Resolution requires:
Q. What strategies optimize synthetic yield while minimizing side reactions?
Yield optimization involves:
- Catalyst screening : Piperidine vs. organocatalysts (e.g., L-proline) to enhance enolate formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility but risk ester hydrolysis. Ethanol balances reactivity and stability .
- Temperature control : Lower temperatures (50–60°C) reduce decarboxylation, while higher temps (80–100°C) accelerate cyclization but may degrade the allyl group .
Q. How does the allyl substituent influence biological activity?
The prop-2-en-1-yl group enhances electrophilicity, enabling Michael addition or radical scavenging (relevant to anti-inflammatory/anticancer activity). For example, 8-allyl chromene derivatives exhibit potent COX-2 inhibition (IC₅₀ < 1 μM) due to π-π stacking with the enzyme’s active site . Comparative studies with non-allylated analogs (e.g., ethyl 8-ethoxy derivatives) show reduced bioactivity, highlighting the substituent’s role .
Q. What computational methods predict intermolecular interaction patterns?
Hirshfeld surface analysis and molecular docking are critical:
- Hirshfeld surfaces quantify interaction types (e.g., O···H, C···H contacts) and their contributions to crystal packing .
- Docking studies (AutoDock Vina, Schrödinger Suite) model ligand-protein binding. For instance, the allyl group’s orientation in the chromene scaffold affects binding affinity to kinase domains .
Q. How do structural analogs compare in photophysical properties?
Substituent effects on fluorescence are studied via:
- UV-Vis spectroscopy : Chromene derivatives with electron-donating groups (e.g., –OCH₃) show bathochromic shifts (λmax ~400 nm) vs. electron-withdrawing groups (e.g., –NO₂, λmax ~350 nm) .
- Quantum yield measurements : Allyl-substituted derivatives exhibit moderate fluorescence (ΦF ~0.3–0.5) due to reduced non-radiative decay .
Data Contradiction and Validation
Q. How are conflicting spectral interpretations addressed?
For example, ¹H NMR signals for the chromene ring protons may overlap with allyl protons. Solutions include:
Q. What validation protocols ensure crystallographic data accuracy?
- R-factor analysis : A low R-factor (<0.05) and high data-to-parameter ratio (>10:1) confirm model reliability .
- Thermal ellipsoid plots assess atomic displacement parameters (ADPs) to detect disorder or dynamic effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
